molecular formula C20H23N3O4 B1665592 Aptazapine maleate CAS No. 71576-41-5

Aptazapine maleate

Cat. No. B1665592
CAS RN: 71576-41-5
M. Wt: 369.4 g/mol
InChI Key: JJTOHZLQMBVMPF-BTJKTKAUSA-N
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Description

Aptazapine maleate, also known as CGS-7525A, is a tetracyclic antidepressant that was developed in the 1980s . It has noradrenergic and specific serotonergic activity . It antagonizes α2 adrenergic receptors approximately 10 times more effectively than mianserin, antagonizes 5-HT2 receptors, agonizes H1 receptors, and does not affect the reuptake of serotonin or norepinephrine . Although Aptazapine reached clinical trials, it was never marketed .


Molecular Structure Analysis

The molecular formula of Aptazapine maleate is C20H23N3O4 . The average molecular weight is 369.421 . The structure includes a tetracyclic core, which is common in many antidepressants .


Physical And Chemical Properties Analysis

Aptazapine maleate has a water solubility of 2.7 mg/mL . Its logP values are 2.48 (ALOGPS) and 2.69 (Chemaxon) . The pKa (Strongest Basic) is 6.92 . It has a physiological charge of 1 , a hydrogen acceptor count of 2 , and a hydrogen donor count of 0 .

Scientific Research Applications

1. Aptamer Therapeutics Development

Aptamers are short, single-stranded oligonucleotides used for various applications, including as potential diagnostic and therapeutic agents. The development of aptamers as therapeutic compounds has seen significant growth, with notable examples like Pegaptanib, the first aptamer therapeutic approved for human use. Aptazapine maleate's role in this field, particularly in targeted therapies, represents an important area of research (Bunka, Platonova, & Stockley, 2010); (Ng et al., 2006).

2. Role in Anticancer Aptamer Research

Aptazapine maleate is part of the broader research into aptamers for cancer therapy. Aptamers, also known as "chemical antibodies," are being explored as a new class of therapeutics for cancer treatment. Aptazapine maleate's involvement in this area is indicative of its potential in developing novel cancer therapies (Ireson & Kèlland, 2006).

3. Chemical Properties and Modification for Therapeutic Applications

Aptazapine maleate's chemical properties and potential modifications are critical in its application for therapeutic purposes. Aptamers, including those associated with aptazapine maleate, are being modified chemically to enhance their therapeutic efficacy, stability, and specificity (Adachi & Nakamura, 2019).

properties

IUPAC Name

(Z)-but-2-enedioic acid;17-methyl-6,14,17-triazatetracyclo[12.4.0.02,6.08,13]octadeca-2,4,8,10,12-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3.C4H4O4/c1-17-9-10-19-14-6-3-2-5-13(14)11-18-8-4-7-15(18)16(19)12-17;5-3(6)1-2-4(7)8/h2-8,16H,9-12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTOHZLQMBVMPF-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN2C(C1)C3=CC=CN3CC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71576-40-4 (Parent)
Record name Aptazapine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aptazapine maleate

CAS RN

71576-41-5
Record name Aptazapine maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071576415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name APTAZAPINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X768418RT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
IPC Class, A USPC - 2013 - patentsencyclopedia.com
A nanochannel delivery device and method of manufacturing and use. The nanochannel delivery device comprises an inlet, an outlet, and a nanochannel. The nanochannel may be …
Number of citations: 0 www.patentsencyclopedia.com
M Ferrari, X Liu, A Grattoni, R Goodall, L Hudson - 2014 - ntrs.nasa.gov
1111111111111111111inuu111111111111111111u~ Page 1 1111111111111111111inuu111111111111111111u~ (12) United States Patent Ferrari et al. (54) …
Number of citations: 6 ntrs.nasa.gov
UV BROMIDE - Clin. Pharmacol. Ther, 1984 - Wiley Online Library
Number of citations: 0

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